(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine
Overview
Description
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is a useful research compound. Its molecular formula is C9H9N5 and its molecular weight is 187.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine are strained alkenes . Strained alkenes are a class of compounds that have a high degree of angle strain and ring strain, making them highly reactive.
Mode of Action
This compound interacts with its targets through a [4+2] Diels-Alder cycloaddition reaction . In this reaction, this compound acts as a diene, reacting with the dienophile (strained alkene) to form a stable covalent linkage .
Biochemical Pathways
The Diels-Alder cycloaddition reaction is a cornerstone of bioorthogonal chemistry, a field that involves reactions that can occur inside living organisms without interfering with native biochemical processes . The products of these reactions can be used for various applications, including biological imaging and cell detection .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the formation of a stable covalent linkage with strained alkenes . This reaction is highly specific and efficient, making it useful in bioorthogonal labeling and cell detection applications .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the rate of the Diels-Alder reaction can be affected by temperature, solvent, and the presence of catalysts. Moreover, the stability of this compound may be influenced by storage conditions. It is recommended to store the compound at -20°C to maintain its reactivity and stability.
Biochemical Analysis
Biochemical Properties
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine plays a crucial role in biochemical reactions due to its ability to participate in inverse electron demand Diels-Alder cycloaddition reactions . This compound interacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene, forming stable covalent linkages . These interactions are essential for bioorthogonal reactions, which are used in various biological imaging and bioconjugation applications . The compound’s amine functional group also allows it to form bonds with other biomolecules, enhancing its versatility in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by participating in bioorthogonal labeling, which allows for the precise tracking and imaging of cellular components . It impacts cell signaling pathways by enabling the visualization of specific proteins and other biomolecules within the cell . Additionally, this compound can affect gene expression and cellular metabolism by facilitating the study of dynamic biological processes in real-time .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to undergo [4+2] Diels-Alder cycloaddition reactions . This mechanism involves the formation of stable covalent bonds with strained alkenes, which are often used as probes in biological systems . The compound’s amine functional group allows it to interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression . These interactions are critical for its role in bioorthogonal reactions and biological imaging.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C . Its activity may decrease over time if not stored properly, potentially affecting its efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is effective in bioorthogonal labeling and imaging applications without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as acute toxicity and irritation . These threshold effects are crucial for determining the appropriate dosage for various applications and ensuring the compound’s safety in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its bioorthogonal reactions . The compound’s amine functional group allows it to participate in metabolic processes, potentially affecting metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing the compound’s use in biochemical research and ensuring its effectiveness in various applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . The compound’s ability to form stable covalent bonds with biomolecules also plays a role in its distribution within biological systems .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . Understanding the subcellular localization of this compound is crucial for optimizing its use in bioorthogonal reactions and ensuring its effectiveness in biological imaging and bioconjugation applications .
Properties
IUPAC Name |
[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCOJRPYFRRONJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NN=CN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine in the development of the tetrazine-tagged microbubble (MBTz)?
A1: this compound serves as a crucial building block in the multi-step synthesis of the biotinylated tetrazine derivative. This derivative (compound 5 in the paper) is then conjugated to commercially available streptavidin-coated microbubbles to create the tetrazine-tagged microbubble (MBTz). The tetrazine moiety introduced by this compound enables the MBTz to selectively react and bind with TCO-modified antibodies targeting specific biomarkers.
Q2: Could you elaborate on the concept of bioorthogonality and why it is important in this specific application?
A2: Bioorthogonality refers to the use of chemical reactions that can occur efficiently and selectively within living systems without interfering with naturally occurring biological processes. [] In this study, the inverse-electron-demand Diels-Alder reaction between the tetrazine on the MBTz and the TCO on the targeting antibody is bioorthogonal. This is crucial because it ensures:
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